The synthesis of VU6015929 involves several key steps utilizing commercially available starting materials. The process can be summarized as follows:
This multi-step synthetic route highlights the complexity involved in designing selective inhibitors while maintaining high yields.
VU6015929 has a well-defined molecular structure that is critical for its function as an inhibitor. The compound features a trifluoromethyl group attached to a phenyl ring, which is likely important for its binding affinity to the DDRs.
The precise three-dimensional conformation of VU6015929 can be elucidated through X-ray crystallography or NMR spectroscopy techniques, which would provide insights into its binding interactions at the molecular level.
VU6015929 undergoes specific chemical reactions that are pivotal for its biological activity. As a dual inhibitor of DDR1 and DDR2, it primarily functions by binding to the ATP-binding site of these receptors, preventing their activation by collagen.
These reactions highlight VU6015929's role in modulating receptor activity and downstream signaling pathways involved in fibrosis and cancer progression.
The mechanism by which VU6015929 exerts its effects involves competitive inhibition of DDR1 and DDR2 activation. By occupying the ATP-binding site on these receptors, VU6015929 prevents their phosphorylation and subsequent activation by extracellular matrix components like collagen.
This mechanism underscores the potential therapeutic applications of VU6015929 in treating diseases characterized by excessive fibrosis or aberrant cell signaling.
VU6015929 Hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and understanding how VU6015929 can be effectively administered in therapeutic settings .
VU6015929 has significant potential applications in scientific research and therapeutic development:
DDRs feature a conserved tripartite architecture: an extracellular discoidin (DS) domain responsible for collagen recognition, a transmembrane helix, and an intracellular tyrosine kinase domain. The DDR1 subfamily comprises five isoforms (DDR1a-e) generated by alternative splicing, with DDR1a, DDR1b, and DDR1c being functionally active kinase-containing receptors. DDR2 exists as a single isoform with 50% sequence homology to DDR1 within the kinase domain. The collagen-binding DS domain adopts an eight-stranded β-sandwich fold stabilized by disulfide bonds (Cys74-Cys177 and Cys31-Cys185 in DDR1), with loops 1, 2, and 4 forming the primary collagen interaction interface [1] [7].
Collagen binding induces slow receptor autophosphorylation (peaking at 90–120 minutes), contrasting sharply with growth factor RTKs (peak activation within minutes). This sustained activation stems from collagen's immobilized nature within the ECM and the requirement for receptor dimerization. Structural studies reveal that collagen interaction triggers conformational changes in the extracellular juxtamembrane (EJXM) region, enabling trans-autophosphorylation of tyrosine residues in the unusually long intracellular juxtamembrane (IJXM) domain. Key phosphorylation sites (e.g., Y513 in DDR1b) serve as docking platforms for SH2-domain-containing adaptor proteins like ShcA, activating downstream pathways including MAPK, STAT3, and NF-κB [1] [4] [7].
The kinase domain adopts both "DFG-in" and "DFG-out" conformations, the latter forming a hydrophobic pocket targetable by type II kinase inhibitors. Unique structural features include:
Table 1: DDR Isoforms and Structural Features [1] [10]
Isoform | Amino Acids | Key Domains | Functional Status |
---|---|---|---|
DDR1a | 876 | Lacks 37-aa IJXM insert | Functional kinase |
DDR1b | 913 | Contains 37-aa IJXM insert with NPxY motif | Functional kinase |
DDR1c | 919 | Contains IJXM insert + 6-aa kinase insert | Functional kinase |
DDR1d | 508 | Truncated, lacks kinase domain | Kinase-inactive |
DDR1e | 767 | Partial kinase domain | Kinase-inactive |
DDR2 | ~855 | Single isoform | Functional kinase |
DDR1 is a master regulator of collagen dynamics in fibrotic pathologies. Upon activation by fibrillar collagens (types I, III), DDR1 recruits non-muscle myosin IIA via its C-terminal kinase domain, enabling mechanical coupling between intracellular contractile forces and the extracellular collagen matrix. This interaction generates traction forces that:
In hepatic fibrosis, DDR1 overexpression in hepatic stellate cells (HSCs) drives transition from quiescent to activated myofibroblasts, increasing α-SMA and collagen I production. Genetic deletion of Ddr1 in murine models reduces collagen deposition by 60–80% in bleomycin-induced pulmonary fibrosis and angiotensin II-induced renal fibrosis. The mechanotransduction function of DDR1 creates a pathologic feedback loop: matrix stiffening enhances DDR1 signaling, which further promotes collagen production and cross-linking [2] [6] [10].
DDR1 also modulates immune cell migration through 3D collagen matrices. In T cells and neutrophils, DDR1 activation upregulates MMP-8 secretion, generating collagen cleavage peptides that amplify chemotaxis and inflammatory infiltration—a key process in fibrosis progression. Unlike integrins, DDR1 enables cell migration independent of adhesion complex formation, facilitating deep tissue penetration in fibrotic lesions [4] [10].
Table 2: DDR1-Mediated Profibrotic Mechanisms [2] [4] [6]
Molecular Mechanism | Pathogenic Consequence | Validating Evidence |
---|---|---|
Myosin IIA recruitment | Collagen fibril realignment and matrix stiffening | Co-immunoprecipitation in fibroblasts; Traction force microscopy |
MMP-2/9 upregulation | ECM degradation and pro-fibrotic cytokine release | 70% reduction in MMPs in Ddr1-/- mice |
TGF-β pathway potentiation | SMAD2/3 activation and myofibroblast differentiation | Reduced pSMAD in DDR1-null fibrosis models |
Collagen IV production | Basement membrane thickening | Blocked by DDR1 inhibition in renal tubular cells |
The case for dual DDR1/2 inhibition rests on three key biological rationales:
VU6015929 emerged from systematic structure-activity optimization as a potent dual DDR1/2 inhibitor (DDR1 IC50 = 29 nM; DDR2 IC50 = 80 nM). The compound features a pyridine hinge-binding motif and amide linker that confers >170-fold selectivity against ABL and >50-fold against VEGFR2. In vitro, VU6015929 demonstrates:
Kinome-wide profiling (against 23 off-target kinases) confirmed exceptional selectivity, with only DDR1/2 inhibited below 500 nM. Unlike non-selective DDR inhibitors (e.g., imatinib, nilotinib), VU6015929 avoids c-Kit and PDGFR-related toxicities while maintaining potency against clinically relevant DDR1 gatekeeper mutants (T654M) [3] [7].
Table 3: Comparative Profile of DDR Inhibitors [3] [7] [9]
Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Selectivity Ratio (DDR1/2 vs ABL) | Clinical Stage |
---|---|---|---|---|
VU6015929 | 29 | 80 | >170-fold | Preclinical |
Imatinib | 300 | 675 | 1.2-fold | Approved (CML) |
Dasatinib | 16 | 23 | 0.8-fold | Approved (CML) |
DDR1-IN-1 | 105 | >10,000 | 32-fold | Tool compound |
7rh | 6.8 | 1,200 | >100-fold | Tool compound |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9